N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide
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Description
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
It’s known that similar compounds can act as atp-competitive inhibitors , suggesting that this compound might interact with its targets by competing with ATP.
Biochemical Pathways
Related compounds have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s noted that similar compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . This could suggest potential challenges in the bioavailability of this compound.
Result of Action
It’s known that similar compounds have shown significant inhibitory activity against various viruses and have been found to be potent inhibitors of collagen prolyl-4-hydroxylase . This suggests that this compound could have a significant impact on cellular processes.
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-2-4-16(25)20-7-8-24-17-15(10-22-24)18(26)23(12-21-17)11-13-5-3-6-14(19)9-13/h3,5-6,9-10,12H,2,4,7-8,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMZZKEMULMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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